
c-Fms-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is classified as a Type II inhibitor with an inhibitory concentration (IC50) of 9.1 nanomolar . The colony-stimulating factor-1 receptor is a receptor tyrosine kinase that plays a crucial role in the regulation of the growth, differentiation, and survival of macrophages. c-Fms-IN-8 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
The synthesis of c-Fms-IN-8 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of an azetidine scaffold, which is a key structural component of the compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic use .
Chemical Reactions Analysis
c-Fms-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dimethyl sulfoxide, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
c-Fms-IN-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of colony-stimulating factor-1 receptor and its downstream signaling pathways.
Biology: It is employed in research to understand the role of colony-stimulating factor-1 receptor in macrophage biology and immune response.
Medicine: this compound is investigated for its potential therapeutic applications in the treatment of cancers, such as breast cancer, ovarian cancer, and colorectal cancer, as well as inflammatory diseases like rheumatoid arthritis.
Mechanism of Action
c-Fms-IN-8 exerts its effects by binding to the colony-stimulating factor-1 receptor, thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating its downstream targets, which in turn blocks the signaling pathways involved in macrophage proliferation, differentiation, and survival. The molecular targets and pathways involved include the phosphatidylinositol 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
c-Fms-IN-8 is unique in its high specificity and potency as a colony-stimulating factor-1 receptor inhibitor. Similar compounds include:
CSF1R-IN-3: An orally effective colony-stimulating factor-1 receptor inhibitor with an inhibitory concentration (IC50) of 2.1 nanomolar.
Edicotinib: A brain-penetrant and orally active inhibitor of colony-stimulating factor-1 receptor with an inhibitory concentration (IC50) of 3.2 nanomolar.
Pexidartinib: A small-molecule receptor tyrosine kinase inhibitor targeting colony-stimulating factor-1 receptor, KIT, and FLT3.
Compared to these compounds, this compound offers a balanced profile of potency, specificity, and potential therapeutic applications, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C27H30N2O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[3-[4-[(4-ethylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-(2-hydroxyethoxy)pyridin-2-yl]methanone |
InChI |
InChI=1S/C27H30N2O5/c1-3-19-4-6-20(7-5-19)18-34-25-9-8-21(14-26(25)32-2)22-16-29(17-22)27(31)24-15-23(10-11-28-24)33-13-12-30/h4-11,14-15,22,30H,3,12-13,16-18H2,1-2H3 |
InChI Key |
KVXLTGRHKNTTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3CN(C3)C(=O)C4=NC=CC(=C4)OCCO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
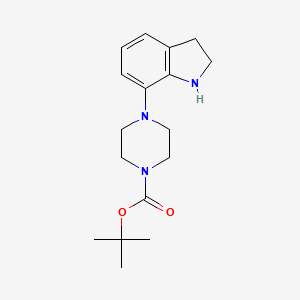
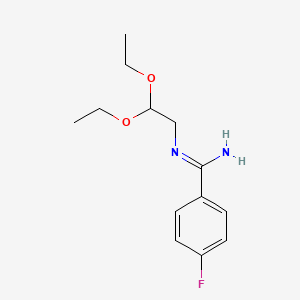
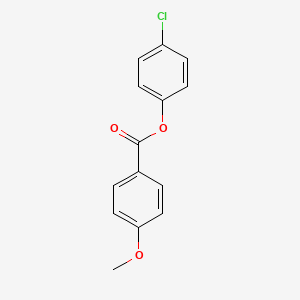
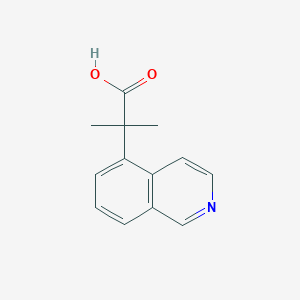
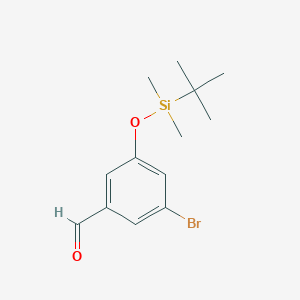
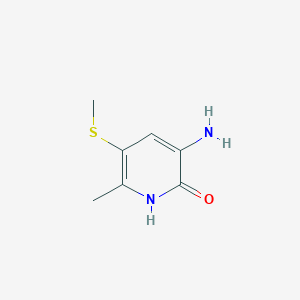

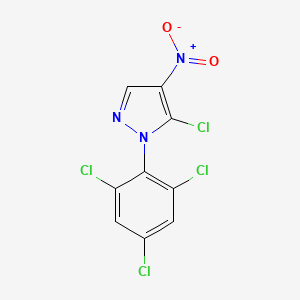
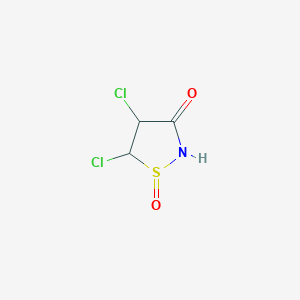
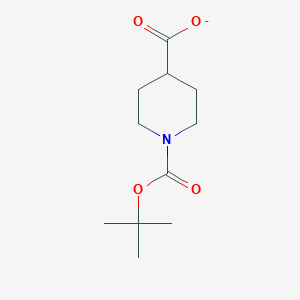

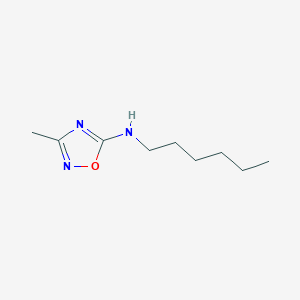
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)

